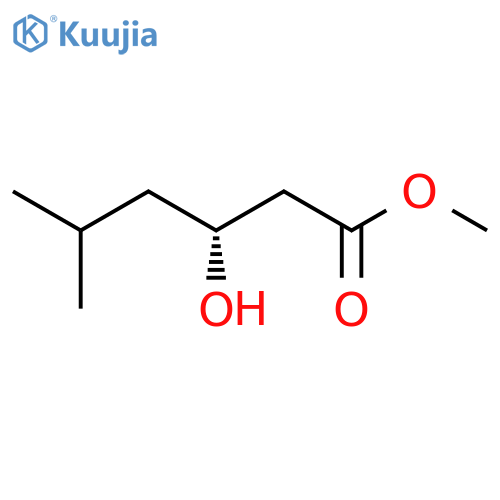Cas no 159419-35-9 (methyl (3R)-3-hydroxy-5-methylhexanoate)

159419-35-9 structure
商品名:methyl (3R)-3-hydroxy-5-methylhexanoate
methyl (3R)-3-hydroxy-5-methylhexanoate 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 3-hydroxy-5-methyl-, methyl ester, (3R)-
- (R)-3-Hydroxy-5-methylhexanoic acid methyl ester
- methyl (3R)-3-hydroxy-5-methylhexanoate
-
- インチ: 1S/C8H16O3/c1-6(2)4-7(9)5-8(10)11-3/h6-7,9H,4-5H2,1-3H3/t7-/m1/s1
- InChIKey: SFJDGEXPYKDGTD-SSDOTTSWSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)CC(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.5
methyl (3R)-3-hydroxy-5-methylhexanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840156-1.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1840156-0.05g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-2.5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-0.25g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 5g |
$4806.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-10g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 10g |
$7128.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-1g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-10.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 10g |
$7128.0 | 2023-06-02 | ||
| Enamine | EN300-1840156-0.5g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1840156-5.0g |
methyl (3R)-3-hydroxy-5-methylhexanoate |
159419-35-9 | 5g |
$4806.0 | 2023-06-02 |
methyl (3R)-3-hydroxy-5-methylhexanoate 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
159419-35-9 (methyl (3R)-3-hydroxy-5-methylhexanoate) 関連製品
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
